N-[3-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]hexanamide
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Overview
Description
N-[3-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]hexanamide is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a chlorinated benzodiazepine core and a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]hexanamide involves multiple steps. One common method includes the reaction of 3-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepine with hexanoyl chloride under anhydrous conditions. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]hexanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[3-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]hexanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Investigated for its potential as an antipsychotic and antileukemic agent.
Industry: Utilized in the development of pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of N-[3-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]hexanamide involves its interaction with specific molecular targets. It is believed to act as an antagonist at certain neurotransmitter receptors, including dopamine and serotonin receptors. This interaction can modulate neurotransmitter activity, leading to its antipsychotic effects. Additionally, it may inhibit specific enzymes involved in cell proliferation, contributing to its antileukemic properties .
Comparison with Similar Compounds
Similar Compounds
Clozapine: A benzodiazepine derivative used as an antipsychotic agent.
Quetiapine: Another antipsychotic drug with a similar benzodiazepine structure.
Loxapine: A tricyclic antipsychotic with structural similarities
Uniqueness
N-[3-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]hexanamide is unique due to its specific substitution pattern and the presence of a hexanamide group. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN5O/c1-3-4-5-10-23(31)27-30-21-9-7-6-8-19(21)24(29-15-13-28(2)14-16-29)26-20-17-18(25)11-12-22(20)30/h6-9,11-12,17H,3-5,10,13-16H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRPVKSUOVKBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN1C2=C(C=C(C=C2)Cl)N=C(C3=CC=CC=C31)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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